

Crystal structure analysis of Calcium tetrafluoroborate hydrates

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Compound of Interest

Compound Name: Calcium tetrafluoroborate

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An In-depth Technical Guide to the Crystal Structure of **Calcium Tetrafluoroborate** Hydrates
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **calcium tetrafluoroborate** hydrates, focusing on the definitive characterization of its tetrahydrate form. Historically, the hydration state of **calcium tetrafluoroborate**, denoted as $\text{Ca}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$, was ambiguous, with various studies suggesting different values for 'x'.^{[1][2]} Recent research using ab initio methods on laboratory powder diffraction data has resolved this ambiguity, reformulating the compound as $\text{Ca}(\text{H}_2\text{O})_4(\text{BF}_4)_2$.^{[3][4]} This clarification is crucial for applications such as in calcium-based rechargeable batteries, where the precise chemical formula and structure are paramount.^{[4][5]}

Crystal Structure and Data

The crystal structure of **calcium tetrafluoroborate** tetrahydrate was determined to be triclinic, belonging to the P1 space group.^[1] The structure is not composed of interstitial water molecules; instead, all four water molecules are directly coordinated to the calcium cation.^{[3][4]}^[6] The coordination sphere of the calcium ion is a $[\text{CaO}_4\text{F}_4]$ square antiprism.^{[3][4][7]} These antiprisms share fluorine corners with the $[\text{BF}_4]$ tetrahedra, creating one-dimensional, infinite ribbons that extend along the^[8] direction.^{[1][4][5]} The overall three-dimensional cohesion of the crystal is achieved through an intricate network of $\text{H}\cdots\text{F}$ and $\text{H}\cdots\text{O}$ hydrogen bonds that link these ribbons together.^{[3][4][6]} This compound is isostructural with calcium perchlorate tetrahydrate, $\text{Ca}(\text{ClO}_4)_2 \cdot 4\text{H}_2\text{O}$.^{[3][4]}

Crystallographic Data

The quantitative crystallographic data for $\text{Ca}(\text{H}_2\text{O})_4(\text{BF}_4)_2$ determined at 293 K are summarized below.

Parameter	Value	Citation(s)
Chemical Formula	$\text{Ca}(\text{H}_2\text{O})_4(\text{BF}_4)_2$	[3][4]
Formula Weight (Mr)	285.76	[1]
Crystal System	Triclinic	[1]
Space Group	P1	[1]
Unit Cell Dimensions		
a (Å)	5.5192 (3)	[1]
b (Å)	7.6756 (3)	[1]
c (Å)	11.6518 (5)	[1]
α (°)	77.439 (3)	[1]
β (°)	89.579 (3)	[1]
γ (°)	88.625 (2)	[1]
Volume (V) (Å ³)	481.65 (4)	[1]
Z	2	[1]
Radiation Type	Cu K α (λ = 1.540560 Å)	[1]

Hydrogen Bonding Data

Key hydrogen bond distances and angles are crucial for understanding the inter-ribbon connections.

Donor– H...Acceptor (D–H...A)	D–H (Å)	H...A (Å)	D...A (Å)	D–H...A (°)	Citation(s)
O1–H11...O3 ⁱ	0.84 (4)	2.19 (4)	2.859 (14)	138 (4)	[1]
O1–H12...F2 ⁱⁱ	0.83 (7)	2.17 (6)	2.925 (14)	151 (5)	[1]
O2– H21...O4 ⁱⁱⁱ	0.86 (3)	2.23 (5)	3.015 (13)	152 (6)	[1]
O2– H22...F2 ^{iv}	0.88 (2)	2.18 (3)	3.041 (12)	170 (7)	[1]

Experimental Protocols

The definitive crystal structure was solved and refined from powder diffraction data as single crystals were not available.[1]

Powder X-ray Diffraction (PXRD)

- Sample Preparation: The commercial calcium bis(tetrafluoroborate) hydrate ($\text{Ca}(\text{BF}_4)_2 \cdot x\text{H}_2\text{O}$, from Alfa Aesar) was used.[1][5][7] Two different powder diffraction patterns were collected, with the sample either pressed or dusted onto a horizontal holder to account for preferred orientation effects.[1][5][7]
- Instrumentation: Data was collected on a D501 Siemens Bragg–Brentano diffractometer.[1][5][7]
- Data Analysis and Structure Solution:
 - Indexing: The diffraction patterns were first indexed using the McMaille software, which identified a triclinic unit cell.[1][7]
 - Intensity Extraction: The cell parameters were confirmed and intensities were extracted using the Le Bail method implemented in the FULLPROF software suite.[1][5]
 - Structure Solution: An initial structural model was obtained using the direct-space method in the ESPOIR software.[4][5] The starting model utilized a $[\text{CaF}_8]$ square antiprism from

the known anhydrous $\text{Ca}(\text{BF}_4)_2$ structure, which was moved randomly in the triclinic cell along with two boron and five oxygen atoms.[1][5]

- Refinement: The final structure, including the positions of non-hydrogen atoms, was refined using the Rietveld method.[4][7]

Thermal Analysis

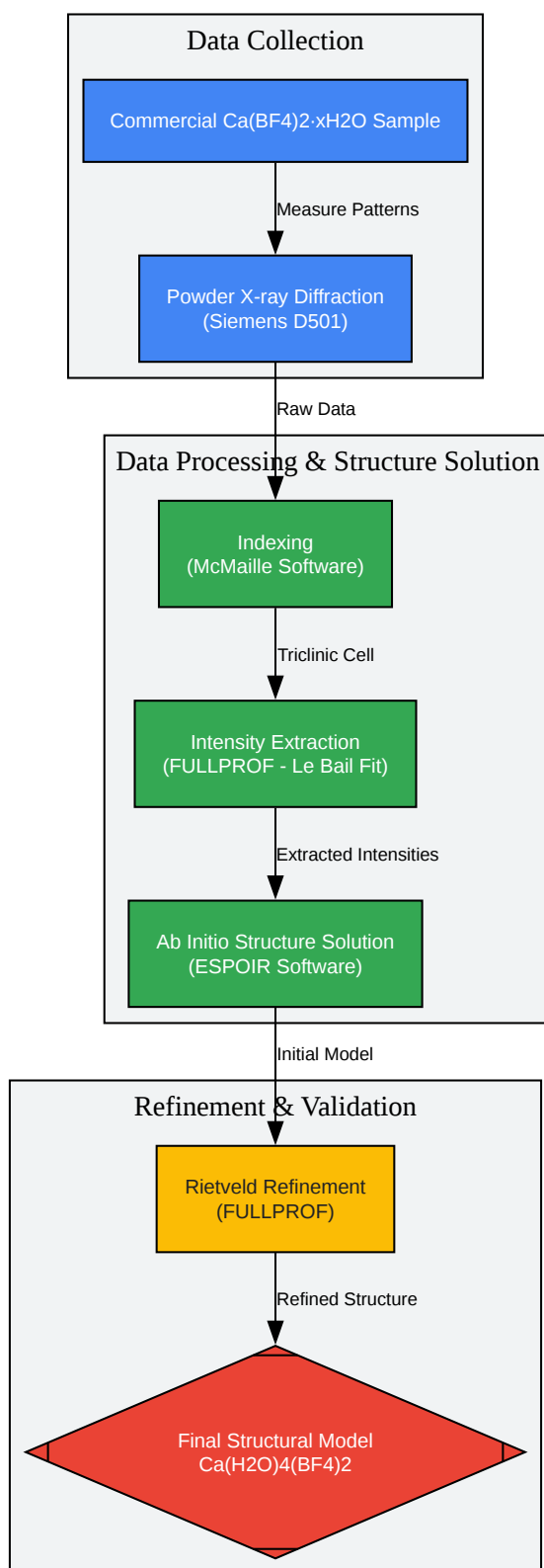
- Thermogravimetric Analysis (TGA): TGA was performed to study the thermal decomposition of the hydrate.[2][5] The analysis showed a two-step decomposition process at 158 °C and 240 °C, with initial weight losses corresponding to approximately two water molecules.[1][2][7] It is believed that the remaining water persists at higher temperatures and participates in anion hydrolysis above 170 °C.[1][7]

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the presence of water in the compound.[6]
- ^{11}B MAS NMR Spectroscopy: The results from ^{11}B Magic Angle Spinning Nuclear Magnetic Resonance spectroscopy were in agreement with the crystal structure analysis.[6]

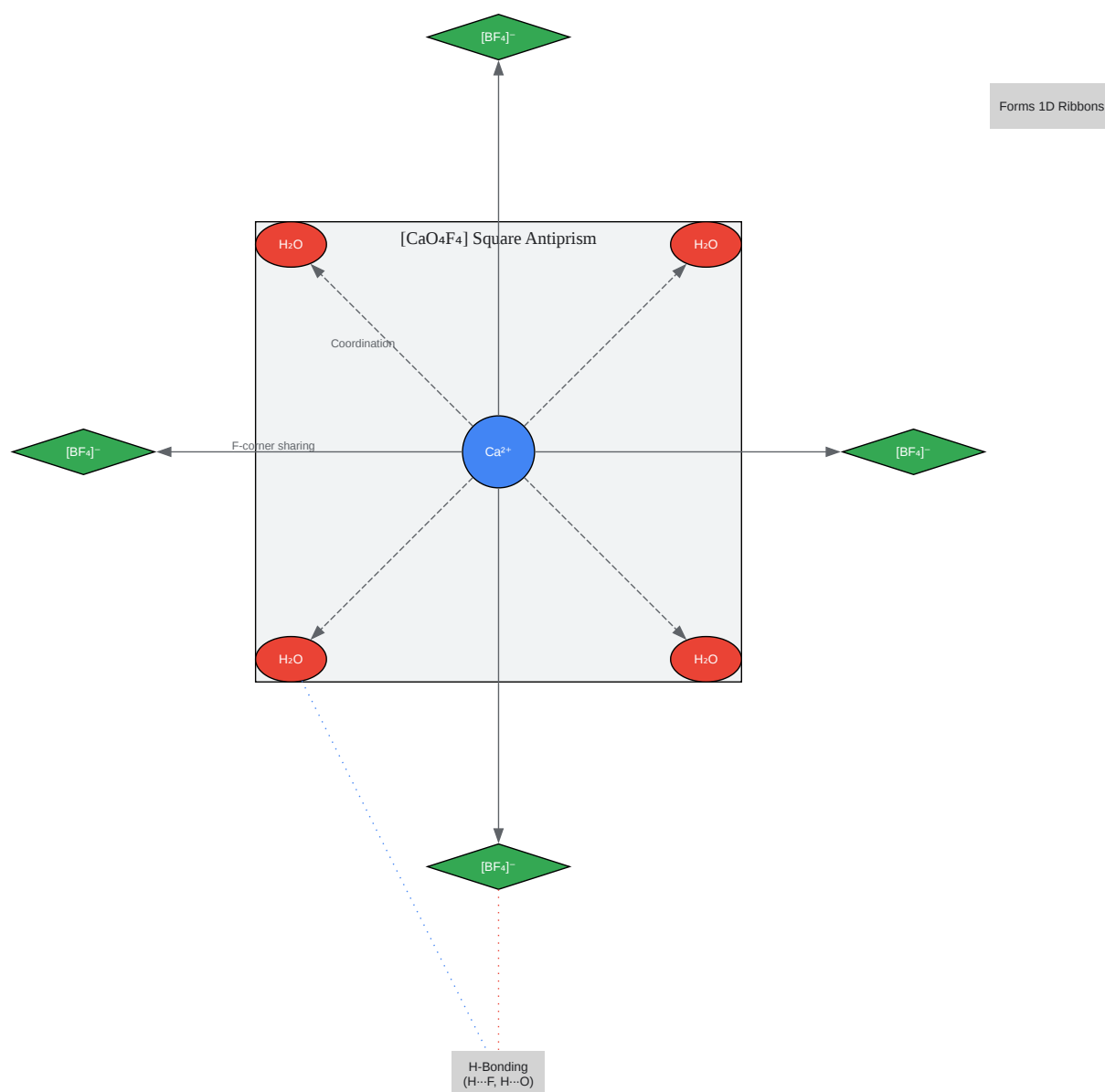
Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structural relationships within $\text{Ca}(\text{H}_2\text{O})_4(\text{BF}_4)_2$.



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Caption: Experimental workflow for the crystal structure determination of $\text{Ca}(\text{H}_2\text{O})_4(\text{BF}_4)_2$.



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Caption: Coordination environment and connectivity in the Ca(H₂O)₄(BF₄)₂ crystal structure.

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